1,3-BENZOXAZOL-2-YL (9,10,11,12-TETRAHYDRO-8H-CYCLOHEPTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YLMETHYL) SULFIDE
Overview
Description
1,3-BENZOXAZOL-2-YL (9,10,11,12-TETRAHYDRO-8H-CYCLOHEPTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YLMETHYL) SULFIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a benzoxazole moiety fused with a triazolopyrimidine ring system. The presence of sulfur in the structure adds to its chemical diversity and potential reactivity. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical applications.
Preparation Methods
The synthesis of 1,3-BENZOXAZOL-2-YL (9,10,11,12-TETRAHYDRO-8H-CYCLOHEPTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YLMETHYL) SULFIDE involves multiple steps, starting with the preparation of the benzoxazole moiety. Benzoxazoles can be synthesized using 2-aminophenol as a precursor, reacting with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts The triazolopyrimidine ring system can be synthesized through cyclization reactions involving appropriate precursors
Chemical Reactions Analysis
1,3-BENZOXAZOL-2-YL (9,10,11,12-TETRAHYDRO-8H-CYCLOHEPTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YLMETHYL) SULFIDE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Cyclization: The presence of multiple ring systems allows for potential cyclization reactions under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3-BENZOXAZOL-2-YL (9,10,11,12-TETRAHYDRO-8H-CYCLOHEPTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YLMETHYL) SULFIDE has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including drug development for various diseases.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-BENZOXAZOL-2-YL (9,10,11,12-TETRAHYDRO-8H-CYCLOHEPTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YLMETHYL) SULFIDE involves its interaction with specific molecular targets and pathways. The benzoxazole moiety is known to interact with various enzymes and receptors, modulating their activity. The triazolopyrimidine ring system can bind to nucleic acids and proteins, affecting their function. The sulfur atom in the structure can participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
1,3-BENZOXAZOL-2-YL (9,10,11,12-TETRAHYDRO-8H-CYCLOHEPTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YLMETHYL) SULFIDE can be compared with other similar compounds, such as:
Benzoxazole derivatives: These compounds share the benzoxazole moiety and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Triazolopyrimidine derivatives: These compounds share the triazolopyrimidine ring system and are known for their potential therapeutic applications in medicine.
Sulfur-containing heterocycles: These compounds contain sulfur atoms and are known for their diverse chemical reactivity and biological activities.
Properties
IUPAC Name |
2-(9-thia-11,13,14,16-tetrazatetracyclo[8.7.0.02,8.013,17]heptadeca-1(10),2(8),11,14,16-pentaen-15-ylmethylsulfanyl)-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS2/c1-2-6-12-15(9-3-1)28-19-17(12)18-23-16(24-25(18)11-21-19)10-27-20-22-13-7-4-5-8-14(13)26-20/h4-5,7-8,11H,1-3,6,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWXSEQOVHMPNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C4=NC(=NN4C=N3)CSC5=NC6=CC=CC=C6O5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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